Methyl 4-(aminooxy)butanoate hydrochloride

Description

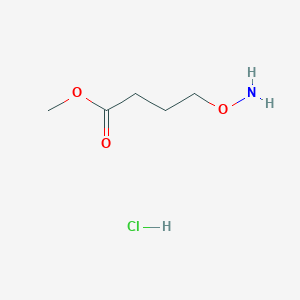

Structure

3D Structure of Parent

Properties

IUPAC Name |

methyl 4-aminooxybutanoate;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H11NO3.ClH/c1-8-5(7)3-2-4-9-6;/h2-4,6H2,1H3;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WYGNZNKQGIIWFR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CCCON.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H12ClNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

169.61 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15985-57-6 | |

| Record name | methyl 4-(aminooxy)butanoate hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Chemical Reactivity and Transformation of Methyl 4 Aminooxy Butanoate Hydrochloride

Fundamental Principles of Chemoselective Oxime Ligation

Chemoselective ligation refers to a highly specific chemical reaction that joins two molecules through uniquely reactive groups, ensuring the reaction occurs exclusively between the intended functional groups without interfering with other components in the system. creative-proteomics.com The formation of oximes from aminooxy compounds like Methyl 4-(aminooxy)butanoate hydrochloride and carbonyl compounds (aldehydes or ketones) is a prime example of such a reaction. nih.govnih.gov This process is highly valued for its specificity, mild reaction conditions in aqueous media, and the formation of a stable linkage with water as the only byproduct. nih.govresearchgate.net

The formation of an oxime bond is a condensation reaction between an aminooxy group (-ONH₂) and a carbonyl group (C=O). nih.gov The mechanism proceeds through a two-step pathway involving nucleophilic addition followed by dehydration.

The reaction is initiated by the nucleophilic attack of the nitrogen atom of the aminooxy group on the electrophilic carbonyl carbon. researchgate.net This attack leads to the formation of a tetrahedral carbinolamine intermediate. nih.gov The reaction is typically catalyzed by mild acid. nih.gov The acid protonates the carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon and facilitating the nucleophilic attack. rsc.org

The aminooxy moiety of Methyl 4-(aminooxy)butanoate hydrochloride exhibits enhanced reactivity due to a phenomenon known as the α-effect. nih.gov The α-effect describes the increased nucleophilicity of an atom that has an adjacent atom (in the α-position) bearing lone pairs of electrons. wikipedia.org In the aminooxy group (-O-NH₂), the oxygen atom is adjacent to the nucleophilic nitrogen atom. nih.gov

This proximity of the oxygen's lone pair electrons increases the energy of the highest occupied molecular orbital (HOMO) of the nitrogen's lone pair, making it a more potent nucleophile than what would be predicted based on its basicity alone. wikipedia.orgiris-biotech.destackexchange.com Consequently, aminooxy compounds are stronger nucleophiles than standard amines. nih.govacs.org This enhanced nucleophilicity allows for efficient reaction with carbonyl compounds even at low concentrations. iris-biotech.de

The α-effect also contributes to the stability of the resulting oxime bond. researchgate.net Compared to imines (C=N-R) formed from primary amines, oximes (C=N-O-R) are significantly more stable towards hydrolysis, particularly at neutral or acidic pH. rsc.orgiris-biotech.de This increased stability is attributed to the electronic influence of the adjacent oxygen atom. researchgate.net

The kinetics of oxime ligation are highly dependent on several factors, including pH, temperature, and the presence of catalysts. nih.govresearchgate.net While the reaction can proceed without catalysts, the rate is often slow, especially at neutral pH and with less reactive ketones. nih.govresearchgate.net Second-order rate constants for uncatalyzed oxime formation at neutral pH can be low, sometimes in the range of 0.01 M⁻¹s⁻¹ or less. nih.gov

The use of aniline (B41778) and its derivatives as catalysts can dramatically accelerate the reaction. rsc.orgacs.org For instance, p-phenylenediamine (B122844) has been shown to be a highly effective catalyst, increasing the rate of protein PEGylation via oxime ligation by 19-fold compared to the equivalent aniline-catalyzed reaction at pH 7. acs.org Another catalyst, m-phenylenediamine (B132917), has been reported to be up to 15 times more efficient than aniline for certain bioconjugation reactions. acs.org

Table 1: Factors Influencing Oxime Ligation Kinetics

| Factor | Effect on Reaction Rate | Optimal Condition/Mechanism | Source |

|---|---|---|---|

| pH | Rate is pH-dependent; generally faster under mildly acidic conditions. | Optimal pH is typically 4-5, which balances carbonyl activation with nucleophile availability. | nih.govnih.gov |

| Catalyst | Significantly accelerates the reaction, especially at neutral pH. | Aniline and derivatives like m- and p-phenylenediamine are effective nucleophilic catalysts. | rsc.orgacs.orgacs.org |

| Carbonyl Substrate | Aldehydes are generally more reactive than ketones. | Aromatic aldehydes and α-oxo acids are frequently used for their high reactivity. | nih.gov |

| Temperature | Reaction rate increases with temperature, as described by Eyring analysis (ΔH≠ and ΔS≠). | Higher temperatures provide more energy to overcome the activation barrier. | rsc.org |

From a thermodynamic perspective, the formation of an oxime bond is generally a favorable process, leading to a stable product. nih.gov The equilibrium constants for oxime formation are typically high, indicating that the reaction proceeds to completion. nih.gov The thermodynamic stability of oximes increases in the order of the carbonyl reactant: acetone (B3395972) < cyclohexanone (B45756) ~ benzaldehyde (B42025) < pyruvic acid. nih.gov This inherent stability makes oxime ligation a reliable method for creating robust chemical linkages. researchgate.net

Derivatization Strategies at the Aminooxy Moiety

The highly chemoselective nature of the aminooxy group in Methyl 4-(aminooxy)butanoate hydrochloride allows for its use in various derivatization strategies, primarily centered around the formation of the oxime bond and its subsequent transformation.

The primary derivatization strategy for Methyl 4-(aminooxy)butanoate hydrochloride involves its controlled condensation with a wide range of aldehyde- and ketone-containing molecules. creative-proteomics.com This chemoselective reaction allows for the precise and predictable formation of specific oxime adducts. iris-biotech.de Because the aminooxy group does not react with other common biological functional groups like amines, thiols, or carboxylic acids, this ligation can be performed in complex chemical environments to achieve site-specific modification. creative-proteomics.comnih.gov This strategy is widely used in bioconjugation to attach various functional groups, such as fluorescent probes or affinity tags, to proteins or other biomolecules that have been engineered to contain a carbonyl group. creative-proteomics.com

While the oxime bond is relatively stable, it can be further transformed to create an even more robust linkage. nih.gov A common strategy is the reduction of the oxime to form a stable alkoxyamine derivative. This two-step process begins with the standard oxime ligation reaction between Methyl 4-(aminooxy)butanoate hydrochloride and a carbonyl compound. nih.gov Once the oxime adduct is formed, the C=N double bond can be reduced using a suitable reducing agent, such as sodium cyanoborohydride, to yield a C-N single bond. This process, known as reductive amination, converts the oxime into a hydrolytically stable alkoxyamine linkage, providing an alternative to the oxime bond for applications requiring extreme stability. nih.gov

Reactivity of the Methyl Ester Functionality

The methyl ester group in Methyl 4-(aminooxy)butanoate hydrochloride is susceptible to nucleophilic acyl substitution reactions. These reactions involve the attack of a nucleophile on the electrophilic carbonyl carbon, leading to the displacement of the methoxy (B1213986) group.

Transesterification Reactions and Their Applications

Transesterification is the process of exchanging the alkoxy group of an ester with another alcohol. This reaction can be catalyzed by either acids or bases. masterorganicchemistry.comwikipedia.org

Acid-Catalyzed Transesterification: In the presence of a strong acid catalyst, the carbonyl oxygen of the ester is protonated, which increases the electrophilicity of the carbonyl carbon. This facilitates the attack by an alcohol molecule. The reaction is an equilibrium process, and to drive it towards the desired product, a large excess of the reactant alcohol is often used. masterorganicchemistry.com For example, the transesterification of Methyl 4-(aminooxy)butanoate hydrochloride with benzyl (B1604629) alcohol under acidic conditions would yield benzyl 4-(aminooxy)butanoate.

Base-Catalyzed Transesterification: Under basic conditions, the alcohol is deprotonated to form a more nucleophilic alkoxide, which then attacks the ester carbonyl. This reaction is also reversible. researchgate.net The choice of base and reaction conditions is crucial to avoid side reactions, such as hydrolysis.

The application of transesterification of Methyl 4-(aminooxy)butanoate hydrochloride lies in the synthesis of various esters with different properties. For instance, converting the methyl ester to a larger, more lipophilic ester could be advantageous in certain applications where modified solubility or reactivity is desired. While specific examples for this exact compound are not abundant in the literature, the principles of transesterification are well-established for a wide range of esters. masterorganicchemistry.comwikipedia.org

Below is a table summarizing the general conditions for acid and base-catalyzed transesterification of methyl esters:

| Catalyst Type | Catalyst Example | Alcohol | Conditions | Product |

| Acid | H₂SO₄, HCl | R'-OH | Excess R'-OH, heat | R-COOR' + CH₃OH |

| Base | NaOR', KOR' | R'-OH | Anhydrous, heat | R-COOR' + CH₃OH |

Hydrolysis and Amidation Pathways

Hydrolysis: The methyl ester functionality can be hydrolyzed to the corresponding carboxylic acid, 4-(aminooxy)butanoic acid, under either acidic or basic conditions.

Acid-Catalyzed Hydrolysis: This is the reverse of Fischer esterification. The reaction is performed by heating the ester in the presence of water and a strong acid catalyst. The reaction is reversible and reaches an equilibrium. researchgate.net

Base-Catalyzed Hydrolysis (Saponification): This reaction is irreversible and goes to completion. The ester is treated with a strong base, such as sodium hydroxide, to produce the carboxylate salt and methanol (B129727). Subsequent acidification protonates the carboxylate to yield the free carboxylic acid. researchgate.net

Amidation: The conversion of the methyl ester to an amide can be achieved by reacting it with ammonia, a primary amine, or a secondary amine. This reaction, known as aminolysis, typically requires heating. The general reactivity order for the amine is primary > secondary. While direct amidation of unactivated esters can be challenging, various catalytic methods have been developed to facilitate this transformation under milder conditions. mdpi.com

The resulting 4-(aminooxy)butanamides are valuable intermediates for the synthesis of more complex molecules, including peptidomimetics and other biologically active compounds.

The following table outlines the general pathways for hydrolysis and amidation of methyl esters:

| Reaction | Reagent(s) | Conditions | Product(s) |

| Acid-Catalyzed Hydrolysis | H₂O, H⁺ | Heat | 4-(aminooxy)butanoic acid + Methanol |

| Base-Catalyzed Hydrolysis | NaOH or KOH, H₂O | Heat, then H⁺ workup | 4-(aminooxy)butanoic acid + Methanol |

| Amidation (Aminolysis) | R'R''NH | Heat | N,N-R',R''-4-(aminooxy)butanamide + Methanol |

Stability and Compatibility in Diverse Reaction Environments

The stability of Methyl 4-(aminooxy)butanoate hydrochloride is influenced by the reaction medium, particularly its pH.

Aqueous Media and pH Effects:

The ester linkage is susceptible to hydrolysis in aqueous solutions. The rate of hydrolysis is significantly affected by the pH of the medium.

Acidic Conditions (low pH): Under strongly acidic conditions, the ester undergoes acid-catalyzed hydrolysis. The rate of this reaction increases with increasing acidity.

Neutral Conditions (pH ≈ 7): Near neutral pH, the rate of hydrolysis is generally slow. However, the aminooxy group itself can influence the stability. Aminooxy compounds are generally more stable towards hydrolysis than corresponding imines or hydrazones. nih.gov

Basic Conditions (high pH): In alkaline solutions, the ester undergoes rapid base-catalyzed hydrolysis (saponification).

The following table provides a qualitative summary of the stability of the methyl ester in different pH environments:

| pH Range | Environment | Stability of Methyl Ester | Primary Degradation Pathway |

| 1-3 | Strongly Acidic | Low | Acid-catalyzed hydrolysis |

| 4-6 | Mildly Acidic | Moderate to High | Slow hydrolysis |

| 7 | Neutral | Relatively High | Spontaneous hydrolysis (slow) |

| 8-10 | Mildly Basic | Low | Base-catalyzed hydrolysis |

| 11-14 | Strongly Basic | Very Low | Rapid base-catalyzed hydrolysis |

Applications of Methyl 4 Aminooxy Butanoate Hydrochloride in Complex Molecular Synthesis and Advanced Chemical Research

Role as a Key Building Block and Synthetic Intermediate in Organic Chemistry

As a versatile small molecule scaffold, Methyl 4-(aminooxy)butanoate hydrochloride serves as a fundamental component in the synthesis of more complex molecules. biosynth.com Its utility stems from the orthogonal reactivity of its two primary functional groups. The aminooxy moiety provides a nucleophilic handle for the formation of stable oxime bonds with aldehydes and ketones, a reaction that is central to many bioconjugation strategies. Simultaneously, the methyl ester can be hydrolyzed to a carboxylic acid or participate in various ester-related transformations, offering another avenue for molecular elaboration.

Precursor for Novel Aminooxy-Functionalized Compounds

The primary role of Methyl 4-(aminooxy)butanoate hydrochloride in this context is as a precursor for a diverse array of novel aminooxy-functionalized compounds. The aminooxy group, with its enhanced nucleophilicity due to the alpha-effect, readily reacts with carbonyl compounds to form stable oxime linkages. This chemoselective reaction allows for the introduction of the butanoate ester moiety onto a wide range of molecules, including complex natural products, pharmaceutical intermediates, and molecular probes. The resulting products can then be further modified at the ester terminus, for example, through hydrolysis to the corresponding carboxylic acid, which can then be coupled with amines or alcohols to build even more complex structures.

Integration into Macrocyclic and Heterocyclic Frameworks

The construction of macrocyclic and heterocyclic frameworks is a cornerstone of medicinal chemistry and materials science, as these structures are prevalent in many biologically active natural products and synthetic drugs. nih.govnih.gov While direct research explicitly detailing the use of Methyl 4-(aminooxy)butanoate hydrochloride in the synthesis of specific macrocycles and heterocycles is not extensively documented in readily available literature, its potential as a building block is clear.

The general strategy for its incorporation would involve leveraging both the aminooxy and ester functionalities. For instance, the aminooxy group can be used to link two different molecular fragments through oxime bond formation, with one or both fragments containing additional reactive sites. Subsequent intramolecular reactions, such as macrolactamization or macrolactonization involving the butanoate portion (or its hydrolyzed carboxylic acid form), could then be employed to close the ring and form the macrocyclic structure. Similarly, in heterocyclic synthesis, the functionalities of Methyl 4-(aminooxy)butanoate hydrochloride can be used to introduce a side chain that can participate in cyclization reactions to form various heterocyclic rings.

Methodologies in Chemical Ligation and Bioconjugation (Non-Clinical Focus)

One of the most significant areas of application for Methyl 4-(aminooxy)butanoate hydrochloride and related aminooxy compounds is in chemical ligation and bioconjugation. nih.govnih.govresearchgate.net These techniques are pivotal for the construction of large, complex biomolecules from smaller, synthetically accessible fragments and for the site-selective modification of proteins, peptides, and nucleic acids for research purposes. The formation of a stable and robust oxime bond is the chemical foundation for these methodologies. nih.gov

Peptide Fragment Assembly and Cyclization via Oxime Linkages

Oxime ligation has emerged as a powerful tool for the assembly of peptide fragments and the synthesis of cyclic peptides. nih.govanu.edu.au This bioorthogonal technique allows for the chemoselective joining of a peptide fragment bearing an aminooxy group with another fragment containing an aldehyde or ketone. This approach is particularly valuable as it proceeds under mild, aqueous conditions, which are compatible with the sensitive nature of peptides. nih.gov

The general protocol for peptide fragment assembly involves the solid-phase synthesis of two peptide fragments. One fragment is synthesized to have a C-terminal aldehyde or ketone, while the other is functionalized with an aminooxy group, which can be introduced using a reagent like Methyl 4-(aminooxy)butanoate hydrochloride (after appropriate modification and incorporation into an amino acid scaffold). The two purified fragments are then reacted in solution to form a larger peptide linked by a stable oxime bond.

Furthermore, this chemistry is instrumental in peptide cyclization, a strategy often employed to enhance the metabolic stability and conformational rigidity of peptides, which can lead to increased biological activity. anu.edu.au In one approach, a linear peptide is synthesized with an N-terminal ketone and a C-terminal aminooxy-functionalized amino acid. Upon cleavage from the solid support, the peptide can spontaneously cyclize through intramolecular oxime bond formation.

| Application | Key Reactants | Resulting Linkage | Key Advantages |

| Peptide Fragment Assembly | Peptide-aldehyde/ketone + Peptide-aminooxy | Oxime Bond | High chemoselectivity, mild reaction conditions, stable product |

| Peptide Cyclization | Linear peptide with terminal ketone and aminooxy groups | Intramolecular Oxime Bond | Enhanced peptide stability and conformational constraint |

Oligonucleotide and Polysaccharide Conjugation Strategies

The principles of oxime ligation extend to the modification and conjugation of other important biomolecules like oligonucleotides and polysaccharides. nih.govglenresearch.com Functionalizing these molecules with specific labels, tags, or other molecules is crucial for a wide range of research applications, including diagnostics, imaging, and understanding biological processes.

For oligonucleotide conjugation, an aminooxy modifier can be introduced at the 5' or 3' terminus, or even internally, during solid-phase synthesis. glenresearch.com This modified oligonucleotide can then be reacted with a molecule of interest that has been equipped with an aldehyde or ketone group. This strategy allows for the attachment of fluorophores, biotin, or other reporter groups. The stability of the resulting oxime linkage is a significant advantage over the less stable imine bonds formed from the reaction of amines and aldehydes. glenresearch.com

Similarly, polysaccharides can be chemically modified to introduce aldehyde or ketone functionalities onto their sugar rings. These modified polysaccharides can then be conjugated to molecules bearing an aminooxy group. This approach has been utilized in the development of vaccine candidates and other glycoconjugates for immunological research.

| Biomolecule | Modification Strategy | Application Example |

| Oligonucleotide | Introduction of an aminooxy modifier during synthesis. | Attachment of fluorescent dyes for imaging. |

| Polysaccharide | Chemical oxidation to introduce aldehyde groups. | Conjugation to proteins for vaccine research. |

Site-Selective Functionalization of Biomolecules for Research Purposes

The ability to modify biomolecules at specific sites is a powerful tool in chemical biology. nih.gov Site-selective functionalization allows for the precise installation of probes to study protein function, localization, and interactions within a cellular context. While numerous strategies exist for site-selective modification, those employing bioorthogonal reactions like oxime ligation are particularly valuable due to their high specificity and compatibility with complex biological systems.

In this context, proteins can be engineered to contain unnatural amino acids with ketone or aldehyde side chains. These "handles" can then be specifically targeted by aminooxy-containing probes. While direct use of Methyl 4-(aminooxy)butanoate hydrochloride for this purpose requires its derivatization into a suitable probe molecule, it represents a foundational building block for creating such tools. For example, a fluorescent dye could be attached to the carboxylic acid end of Methyl 4-(aminooxy)butanoate, creating a probe that can be chemoselectively ligated to a protein containing a ketone or aldehyde group. This allows for the precise labeling of proteins for fluorescence microscopy and other research applications.

Surface Functionalization of Materials (e.g., gold nanoparticles)

The functionalization of material surfaces is critical for tailoring their properties for specific applications in diagnostics, sensing, and catalysis. Methyl 4-(aminooxy)butanoate hydrochloride is an exemplary reagent for modifying surfaces, particularly those of gold nanoparticles (AuNPs), through a strategy centered on oxime ligation. nih.govnih.gov This chemical reaction involves the covalent bond formation between an aminooxy group (-ONH₂) and a carbonyl group (an aldehyde or ketone) under mild conditions, resulting in a highly stable oxime linkage. nih.govthermofisher.com

The process for functionalizing gold nanoparticles typically involves a multi-step approach:

Synthesis of a Thiol Ligand: A molecule containing a thiol group (for anchoring to the gold surface) and an aminooxy group is synthesized. While Methyl 4-(aminooxy)butanoate hydrochloride itself is not a thiol, it represents the class of aminooxy-containing reagents used to build more complex, application-specific ligands. nih.govnih.gov

Ligand Exchange: Pre-synthesized AuNPs, often stabilized with a simple alkanethiol, are subjected to a ligand exchange process where the new, aminooxy-functionalized thiol displaces some of the original ligands on the nanoparticle surface. nih.gov This creates a mixed monolayer of ligands on the gold core.

Oxime Ligation: The AuNPs, now decorated with reactive aminooxy groups, can be conjugated to any molecule containing an aldehyde or ketone. nih.govresearchgate.net This could be a fluorescent dye, a drug molecule, or a biomolecule that has been chemically modified to present a carbonyl group.

This method provides a robust and versatile platform for creating custom-functionalized nanoparticles. The chemoselectivity of the aminooxy-carbonyl reaction ensures that the ligation occurs specifically at the desired sites without interfering with other functional groups present on the nanoparticle or the molecule being attached. nih.govnih.gov This specificity is a significant advantage over other conjugation methods that may require harsher conditions or lack precision. The stability of the resulting oxime bond further ensures the integrity of the functionalized material in various applications. thermofisher.com

| Stage | Description | Key Chemical Groups Involved | Reference |

| Anchoring | Ligands are attached to the gold nanoparticle surface. | Thiol (-SH) | nih.gov |

| Activation | The surface is prepared with reactive handles. | Aminooxy (-ONH₂) | nih.govnih.gov |

| Conjugation | Target molecules are covalently attached to the surface. | Aldehyde (-CHO), Ketone (C=O), Oxime (-C=N-O-) | nih.govresearchgate.net |

Development of Chemical Probes and Reagents for Research

Chemical probes are essential tools for interrogating complex biological systems and for analytical purposes. The unique reactivity of the aminooxy group makes Methyl 4-(aminooxy)butanoate hydrochloride a valuable precursor for creating such probes and reagents.

In analytical techniques like Gas Chromatography-Mass Spectrometry (GC-MS), it is often necessary to chemically modify analytes to improve their volatility, thermal stability, and detectability—a process known as derivatization. greyhoundchrom.comresearchgate.net Carbonyl compounds, such as aldehydes and ketones, are frequently poor candidates for direct GC-MS analysis due to their polarity and thermal instability. researchgate.netchromatographyonline.com

Aminooxy compounds, including Methyl 4-(aminooxy)butanoate hydrochloride, serve as effective derivatization reagents for these carbonyls. thermofisher.combiotium.com The reaction converts the target aldehyde or ketone into its corresponding oxime derivative. This transformation has several benefits for GC-MS analysis:

Increased Volatility: The oxime derivative is typically less polar and more volatile than the parent carbonyl compound, allowing it to travel through the GC column more effectively.

Enhanced Stability: Oximes are generally more thermally stable than aldehydes, preventing decomposition in the hot GC injector and column. thermofisher.com

Improved Detection: The derivatization can introduce specific atoms (like fluorine, in reagents such as PFBHA) that enhance detector response, or it can produce characteristic fragmentation patterns in the mass spectrometer, aiding in identification and quantification. researchgate.net

The process is highly efficient and can be catalyzed by aniline (B41778) under mild conditions, ensuring that even trace amounts of carbonyls in a complex sample can be quantitatively analyzed. thermofisher.combiotium.com

| Analyte Class | Derivatizing Functional Group | Resulting Derivative | Analytical Advantage | References |

| Aldehydes | Aminooxy (-ONH₂) | Oxime | Increased volatility and thermal stability | researchgate.netchromatographyonline.com |

| Ketones | Aminooxy (-ONH₂) | Oxime | Improved chromatographic behavior and detection | thermofisher.combiotium.com |

Positron Emission Tomography (PET) is a powerful non-invasive imaging technique that relies on the detection of radiation from positron-emitting radionuclides, such as Fluorine-18 (¹⁸F). nih.gov The synthesis of PET tracers requires rapid and highly efficient chemical reactions to incorporate the short-lived radionuclide into a biologically active molecule before the radioactivity decays significantly (¹⁸F half-life is ~110 minutes). nih.gov

Oxime ligation has emerged as a premier strategy for ¹⁸F-labeling of biomolecules. nih.govresearchgate.net The methodology typically involves two key components:

A biomolecule or precursor (like a peptide or a small molecule) functionalized with an aminooxy group. Methyl 4-(aminooxy)butanoate hydrochloride serves as a fundamental building block representing this class of reagents. nih.gov

A radiolabeled synthon, most commonly an ¹⁸F-labeled aldehyde, such as 4-[¹⁸F]fluorobenzaldehyde. nih.gov

The reaction between the aminooxy-functionalized molecule and the ¹⁸F-labeled aldehyde proceeds quickly under mild, aqueous conditions to form a stable ¹⁸F-labeled oxime conjugate. nih.govnih.gov This approach is particularly advantageous for labeling sensitive biomolecules like peptides and proteins that cannot withstand harsh reaction conditions. researchgate.netethz.ch The high chemoselectivity of the reaction ensures that the ¹⁸F is incorporated only at the intended site, leading to a final PET tracer with high radiochemical purity. nih.gov This method's efficiency and speed make it ideal for the on-demand, automated synthesis required in clinical PET radiopharmacies. radiologykey.com

Contributions to Material Science Research (Focus on Synthetic Methods for Novel Materials)

The precise and reliable nature of oxime bond formation makes it a valuable tool in polymer and material science for the synthesis of novel materials such as hydrogels and degradable polymers. nih.govrsc.org Methyl 4-(aminooxy)butanoate hydrochloride is a bifunctional linker, possessing both a reactive aminooxy group for crosslinking and an ester group that can be part of a polymer backbone.

This dual functionality allows it to be used in the synthesis of advanced materials like poly(ester amide)s (PEAs). upc.edumdpi.compnrjournal.com PEAs are a class of biodegradable polymers that combine the hydrolyzable ester linkages of polyesters with the strong intermolecular hydrogen bonding of polyamides, offering tunable mechanical properties and degradation rates. upc.edunih.gov

A synthetic strategy could involve:

Polymer Backbone Synthesis: A polyester (B1180765) or poly(ester amide) is first synthesized where a monomer containing a protected aminooxy group is incorporated into the polymer chain. The ester moiety of a molecule like Methyl 4-(aminooxy)butanoate could be part of this backbone.

Deprotection and Crosslinking: After polymerization, the protecting groups are removed to reveal the pendant aminooxy groups along the polymer chain.

Oxime Ligation: A di-aldehyde or di-ketone crosslinker is then added, which reacts with the aminooxy groups on different polymer chains to form a crosslinked network, such as a hydrogel. nih.govnih.gov

Mechanistic and Computational Investigations of Aminooxy Reactions

Density Functional Theory (DFT) Studies on Oxime Formation Pathways and Intermediates

Density Functional Theory (DFT) has emerged as a powerful tool for elucidating the intricate details of chemical reactions, including the formation of oximes. researchgate.net Computational studies have provided valuable insights into the reaction pathways, the structures of intermediates, and the transition states involved in the reaction of aminooxy compounds with aldehydes and ketones. researchgate.net

The generally accepted mechanism for oxime formation proceeds through a two-step process:

Nucleophilic Addition: The reaction initiates with the nucleophilic attack of the aminooxy group on the carbonyl carbon, leading to the formation of a tetrahedral carbinolamine intermediate. This step is typically reversible.

DFT calculations have been employed to model the energetics of these steps. researchgate.net These studies have shown that in neutral conditions, the energy barriers for both the addition and dehydration steps can be significant. However, under acidic conditions, protonation of the carbonyl oxygen activates the carbonyl group towards nucleophilic attack, thereby lowering the energy barrier for the formation of the carbinolamine intermediate. Furthermore, protonation of the hydroxyl group in the carbinolamine intermediate facilitates its departure as a water molecule, thus accelerating the dehydration step. researchgate.net

Catalytic Enhancements in Oxime Ligation (e.g., Aniline (B41778) and Anilide Catalysis)

While oxime ligation is a robust reaction, its kinetics can be slow under physiological conditions, particularly when dealing with less reactive ketones or when low concentrations of reactants are used. nih.gov To overcome this limitation, nucleophilic catalysts, most notably aniline and its derivatives, have been employed to significantly accelerate the rate of oxime formation. nih.govresearchgate.netacs.orgnih.gov

The catalytic mechanism of aniline involves the formation of a more reactive intermediate. Aniline, being a potent nucleophile, first reacts with the carbonyl compound to form a protonated Schiff base (anilinium imine). This intermediate is more electrophilic than the starting carbonyl compound and is thus more susceptible to nucleophilic attack by the aminooxy compound. The subsequent reaction with the aminooxy nucleophile proceeds at a much faster rate, leading to the formation of the oxime product and regeneration of the aniline catalyst. researchgate.net

Several studies have quantified the rate enhancement provided by aniline and its derivatives. For instance, m-phenylenediamine (B132917) (mPDA) has been identified as a highly efficient catalyst for oxime ligation. nih.gov Kinetic analyses have shown that mPDA can be significantly more effective than aniline, especially at higher concentrations, due to its greater aqueous solubility. nih.govresearchgate.net The catalytic efficiency is dependent on the concentration of the catalyst, with the observed rate constant often showing a linear relationship with the catalyst concentration. researchgate.net

Below is a data table summarizing the kinetic analysis of aniline and m-phenylenediamine catalyzed oxime ligation from a model study.

| Catalyst | Concentration (mM) | Observed Rate Constant (kobs) (M-1s-1) | Relative Rate Enhancement (vs. Aniline at 100 mM) |

|---|---|---|---|

| Aniline | 100 | 10.3 | 1.0 |

| m-Phenylenediamine (mPDA) | 100 | 27.0 | 2.6 |

| 500 | >103 | >10.0 | |

| 750 | ~155 | ~15.0 |

Data adapted from a model study on oxime ligation. The specific rates for Methyl 4-(aminooxy)butanoate hydrochloride may vary. nih.gov

The use of p-substituted anilines with electron-donating groups has also been shown to enhance catalytic activity at neutral pH. acs.orgnih.gov For example, p-phenylenediamine (B122844) has been reported to be a superior catalyst to aniline over a range of pH values. acs.orgnih.gov These catalytic systems allow for efficient oxime bioconjugations to be performed under mild conditions and at low micromolar concentrations of reactants. acs.orgnih.gov

Stereochemical Aspects of Oxime Formation and Isomerism

A key stereochemical feature of oxime formation is the potential for the generation of geometric isomers, designated as E and Z isomers, around the C=N double bond. researchgate.nettubitak.gov.tr The formation of these isomers arises when the two groups attached to the carbonyl carbon are different, which is the case in the reaction of Methyl 4-(aminooxy)butanoate hydrochloride with an aldehyde or an unsymmetrical ketone.

The ratio of the E and Z isomers formed can be influenced by several factors, including:

Steric Hindrance: The relative steric bulk of the substituents on the carbonyl carbon and the aminooxy compound can influence the thermodynamic stability of the isomers, often favoring the less sterically hindered isomer.

Reaction Conditions: Temperature and the presence of catalysts can affect the kinetic versus thermodynamic control of the reaction, thereby influencing the isomeric ratio. researchgate.net In some cases, interconversion between the E and Z isomers can occur under the reaction conditions. researchgate.net

Electronic Effects: The electronic properties of the substituents can also play a role in determining the preferred isomer.

The characterization and differentiation of E and Z isomers are typically achieved using spectroscopic techniques, particularly Nuclear Magnetic Resonance (NMR) spectroscopy. nih.gov The chemical shifts of the protons and carbons near the C=N bond can differ significantly between the two isomers. Two-dimensional NMR techniques, such as Nuclear Overhauser Effect Spectroscopy (NOESY), can be particularly useful in unambiguously determining the stereochemistry by identifying through-space interactions between specific protons. nih.gov

Computational methods, including DFT, have also been employed to predict the relative stabilities of the E and Z isomers and to aid in the assignment of their NMR spectra. nih.govrsc.org By calculating the theoretical NMR chemical shifts for both isomers, a comparison with the experimental data can provide a confident assignment of the stereochemistry. nih.gov While specific studies on the stereoisomerism of oximes derived from Methyl 4-(aminooxy)butanoate hydrochloride are not abundant, the general principles of oxime stereochemistry apply.

Spectroscopic Studies (e.g., NMR) for Reaction Monitoring and Product Confirmation

Spectroscopic techniques are indispensable for monitoring the progress of oxime formation reactions and for the structural confirmation of the resulting products. uv.mx Among these, Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful and widely used methods. researchgate.netrsc.orgdergipark.org.tr

Reaction Monitoring:

1H NMR: The progress of the reaction between Methyl 4-(aminooxy)butanoate hydrochloride and a carbonyl compound can be conveniently monitored by 1H NMR spectroscopy. The disappearance of the signals corresponding to the starting materials (e.g., the aldehydic proton of an aldehyde reactant) and the appearance of new signals corresponding to the oxime product can be tracked over time. researchgate.net This allows for the determination of reaction kinetics and the assessment of reaction completion. The protons of the methylene (B1212753) group adjacent to the aminooxy functionality in Methyl 4-(aminooxy)butanoate hydrochloride would also be expected to show a characteristic shift upon oxime formation.

Product Confirmation:

1H NMR: The 1H NMR spectrum of the oxime product will exhibit characteristic signals that confirm its formation. The proton attached to the carbon of the C=N bond (in the case of an aldoxime) typically appears in a distinct region of the spectrum. The presence of separate signals for the E and Z isomers, if both are present, can also be observed. rsc.org

13C NMR: The carbon of the C=N double bond in the oxime product has a characteristic chemical shift in the 13C NMR spectrum, which is significantly different from the chemical shift of the carbonyl carbon in the starting material. dergipark.org.tr

15N NMR: Although less common, 15N NMR can be a valuable tool for characterizing oximes. The nitrogen atom of the oxime has a distinct chemical shift that can help to confirm the structure of the product. nih.gov

The following table provides a general overview of the expected 1H NMR chemical shift ranges for key protons involved in the oxime ligation of an aminooxy compound with an aldehyde.

| Proton | Typical Chemical Shift Range (ppm) | Comment |

|---|---|---|

| Aldehydic Proton (-CHO) | 9.0 - 10.0 | Signal of the starting aldehyde. |

| Oxime Proton (-CH=N-O-) | 7.0 - 8.5 | Characteristic signal of the aldoxime product. The exact shift can vary between E and Z isomers. |

| Methylene Protons adjacent to Aminooxy Group (-CH2-O-N=) | 3.5 - 4.5 | These protons in the Methyl 4-(aminooxy)butanoate moiety will experience a shift upon reaction. |

Note: The exact chemical shifts are dependent on the solvent and the specific structure of the oxime. rsc.orgresearchgate.net

In addition to NMR, other spectroscopic techniques such as Fourier-Transform Infrared (FTIR) spectroscopy can be used to confirm the formation of the oxime. The disappearance of the strong carbonyl (C=O) stretching band of the starting material and the appearance of a C=N stretching band in the product spectrum are indicative of a successful reaction.

Future Directions and Emerging Research Avenues for Methyl 4 Aminooxy Butanoate Hydrochloride

The unique reactivity of the aminooxy group in Methyl 4-(aminooxy)butanoate hydrochloride positions it as a valuable chemical tool with significant potential for future research and application. The following sections explore promising avenues for its expanded use, from novel synthetic transformations to its integration into cutting-edge automated research platforms.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for Methyl 4-(aminooxy)butanoate hydrochloride, and how can reaction conditions be standardized?

- Methodological Answer : A common approach involves reacting the precursor (e.g., methyl 4-(protected aminooxy)butanoate) with hydrochloric acid in a polar aprotic solvent like dioxane. For instance, a similar hydrochloride synthesis achieved 100% yield by adding HCl (4 equiv.) in dioxane to the precursor, stirring at room temperature for 1 hour, and concentrating under reduced pressure . Key parameters include stoichiometric control of HCl, solvent choice, and reaction duration. Purification via recrystallization or vacuum drying is critical to isolate the hydrochloride salt.

Q. Which spectroscopic techniques are most reliable for characterizing Methyl 4-(aminooxy)butanoate hydrochloride?

- Methodological Answer :

- ¹H-NMR : Proton environments, such as methyl ester singlet (~δ 3.7–3.9 ppm) and aminooxy protons (δ ~8–9 ppm in DMSO-d₆), confirm structure .

- SMILES/InChI : Computational validation (e.g., PubChem CID 2756383:

COC(=O)CCC[NH3+].[Cl-]) aids in structural verification . - Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight (e.g., [M+H]+ = 148.07 for the free base) .

Advanced Research Questions

Q. How does the aminooxy group influence the compound’s stability under varying pH and temperature conditions?

- Methodological Answer : The aminooxy moiety is pH-sensitive. Stability studies should involve:

- pH Titration : Monitor decomposition via HPLC at pH 2–12. Hydrochloride salts typically stabilize in acidic conditions but hydrolyze in basic media.

- Thermogravimetric Analysis (TGA) : Assess thermal stability (e.g., decomposition onset >150°C). Storage at 2–8°C in anhydrous environments is recommended to prevent hygroscopic degradation .

Q. What mechanistic role does Methyl 4-(aminooxy)butanoate hydrochloride play in nucleophilic reactions?

- Methodological Answer : The aminooxy group acts as a nucleophile in oxime formation. For example, in ketone/aldehyde coupling:

- Reaction Design : React with carbonyl compounds (e.g., 2,3-difluorobenzaldehyde) in ethanol/water (1:1) at 50°C for 6 hours. Monitor via TLC.

- Kinetics : Pseudo-first-order kinetics can be studied using UV-Vis spectroscopy to track oxime bond formation (λmax ~250 nm) .

Q. How can researchers resolve discrepancies in reported NMR data for this compound?

- Methodological Answer : Contradictions in δ values (e.g., aminooxy proton shifts) may arise from solvent effects (DMSO vs. CDCl₃) or hydration. Standardize protocols by:

- Solvent Calibration : Compare spectra in DMSO-d₆ and deuterated water.

- Dynamic NMR : Assess exchange broadening of NH₃+ protons at variable temperatures .

Q. What strategies improve purity (>98%) for use in pharmaceutical intermediate synthesis?

- Methodological Answer :

- Column Chromatography : Use silica gel with eluents like CH₂Cl₂:MeOH (95:5) to remove by-products.

- HPLC-PDA : Employ a C18 column (acetonitrile/0.1% TFA gradient) to quantify impurities. Purity ≥98% is achievable with retention time consistency .

Application-Focused Questions

Q. How is this compound utilized in synthesizing bioactive oxime ethers?

- Methodological Answer : It serves as a key precursor for oxime ethers with antimicrobial activity. Example protocol:

- Step 1 : React with 4-nitrobenzaldehyde (1:1.2 molar ratio) in ethanol under reflux.

- Step 2 : Reduce the nitro group (e.g., H₂/Pd-C) to yield amino-functionalized oxime ethers. Biological assays (e.g., MIC against E. coli) validate activity .

Q. Can this compound act as a chiral auxiliary in asymmetric synthesis?

- Methodological Answer : The aminooxy group’s stereoelectronic properties enable chiral induction. For example:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.